molecular formula C7H3FN2O2S B3220061 6-Fluoro-4-nitrobenzothiazole CAS No. 1190322-72-5

6-Fluoro-4-nitrobenzothiazole

Cat. No. B3220061
CAS RN: 1190322-72-5
M. Wt: 198.18 g/mol
InChI Key: HMOWMGMVUXEQAH-UHFFFAOYSA-N
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Description

6-Fluoro-4-nitrobenzothiazole is a chemical compound with the molecular formula C7H3FN2O2S . It is a derivative of benzothiazole, a class of compounds that play a key role in the design of biologically active compounds .


Synthesis Analysis

The synthesis of 6-Fluoro-4-nitrobenzothiazole and its derivatives often involves multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-4-nitrobenzothiazole consists of a benzothiazole ring substituted with a fluorine atom at the 6th position and a nitro group at the 4th position .

Scientific Research Applications

Antitumor Activity

6-Fluoro-4-nitrobenzothiazole derivatives have been extensively studied for their antitumor properties. Research has shown that certain derivatives, specifically 6-amino-2-phenylbenzothiazoles with fluoro substituents, demonstrate cytostatic activities against various malignant human cell lines such as cervical, breast, colon, and laryngeal carcinomas (Racané et al., 2006). Further studies confirmed the significant antitumor activity of these compounds both in vitro and in vivo, particularly against melanoma, fibrosarcoma, and squamous cell carcinoma (Stojković et al., 2006).

Antibacterial Properties

Novel fluoroquinolone derivatives containing 6-fluoro-4-nitrobenzothiazole have shown promising antibacterial activity. These derivatives exhibited significant efficacy against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Sharma et al., 2017).

PET Imaging in Cancer

Fluorinated 2-arylbenzothiazoles, including those with 6-fluoro-4-nitrobenzothiazole, have potential as antitumor drugs and as probes for positron emission tomography (PET) imaging in cancers. These compounds could be used to image tyrosine kinase activity in various cancer types (Wang et al., 2006).

Mesogenic Properties

6-Nitrobenzothiazole, a related compound, has been studied for its mesogenic properties. New mesogenic homologous series containing the 6-nitrobenzothiazole moiety have been synthesized, which display smectic A and nematic mesophases, indicating potential applications in liquid crystal technology (Prajapati & Bonde, 2009).

Fluorescent Labeling in High-Performance Liquid Chromatography

Compounds like 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, closely related to 6-fluoro-4-nitrobenzothiazole, have been used as precolumn fluorescent labeling reagents in high-performance liquid chromatography for sensitive detection of amino acids (Watanabe & Imai, 1981).

Conjugative Properties in EPR Spectroscopy

The electrochemical reduction of nitrobenzothiazole isomers, including 6-fluoro-4-nitrobenzothiazole, has been investigated using EPR spectroscopy. These studies help understand the conjugative properties of benzothiazolyl systems, which can be crucial in the design of new materials and compounds (Ciminale, 2004).

Future Directions

Benzothiazoles, including 6-Fluoro-4-nitrobenzothiazole, are an important class of compounds in medicinal chemistry and pharmacology. Due to their wide range of biological activities, they are especially relevant in the context of outbreaks of epidemics associated with various viruses . Future research may focus on the development of targeted synthesis of benzothiazole analogs and the exploration of their potential as novel therapeutics .

properties

IUPAC Name

6-fluoro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O2S/c8-4-1-5(10(11)12)7-6(2-4)13-3-9-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOWMGMVUXEQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1[N+](=O)[O-])N=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308331
Record name 6-Fluoro-4-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1190322-72-5
Record name 6-Fluoro-4-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-4-nitrobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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